molecular formula C17H16O4 B14313667 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid CAS No. 113345-85-0

2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid

Katalognummer: B14313667
CAS-Nummer: 113345-85-0
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: DUDQNOJGQVJBEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, featuring methoxy groups and a phenylethenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a methoxybenzoic acid derivative undergoes a series of reactions to introduce the phenylethenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and Lewis acids (AlCl3, FeCl3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylethenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzoic acid: Lacks the phenylethenyl group, resulting in different chemical and biological properties.

    4-Methoxyphenylacetic acid: Similar methoxy substitution but different overall structure and reactivity.

    6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Shares methoxy and phenyl groups but has a different core structure.

Uniqueness

2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid is unique due to its specific combination of methoxy and phenylethenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

113345-85-0

Molekularformel

C17H16O4

Molekulargewicht

284.31 g/mol

IUPAC-Name

2-methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C17H16O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-11H,1-2H3,(H,18,19)

InChI-Schlüssel

DUDQNOJGQVJBEK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.